molecular formula C22H20FN3O3 B10994283 (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10994283
M. Wt: 393.4 g/mol
InChI Key: HXLDZHXVGVPRDX-UHFFFAOYSA-N
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Description

The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • (4,7-dimethoxy-1H-indol-2-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
  • (4,7-dimethoxy-1H-indol-2-yl)(8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Uniqueness

The uniqueness of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both methoxy and fluoro groups enhances its potential for interactions with molecular targets, making it a valuable compound for scientific research and pharmaceutical development .

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C22H20FN3O3/c1-28-19-5-6-20(29-2)21-14(19)10-18(25-21)22(27)26-8-7-17-15(11-26)13-9-12(23)3-4-16(13)24-17/h3-6,9-10,24-25H,7-8,11H2,1-2H3

InChI Key

HXLDZHXVGVPRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

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